molecular formula C14H11BrO2 B6341352 3-(Benzyloxy)-5-bromobenzaldehyde CAS No. 283170-47-8

3-(Benzyloxy)-5-bromobenzaldehyde

Cat. No.: B6341352
CAS No.: 283170-47-8
M. Wt: 291.14 g/mol
InChI Key: HJXNNMNSTYFXGX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromobenzaldehyde is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the 3-position and a bromine atom at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-bromobenzaldehyde typically involves the bromination of 3-(benzyloxy)benzaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-bromobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Boronic acids and palladium catalysts in organic solvents like toluene or ethanol.

Major Products Formed

    Oxidation: 3-(Benzyloxy)-5-bromobenzoic acid.

    Reduction: 3-(Benzyloxy)-5-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-bromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromobenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In

Properties

IUPAC Name

3-bromo-5-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNNMNSTYFXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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